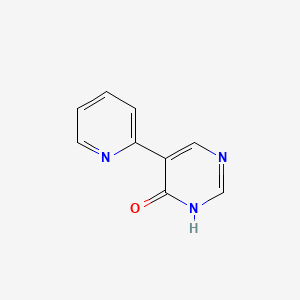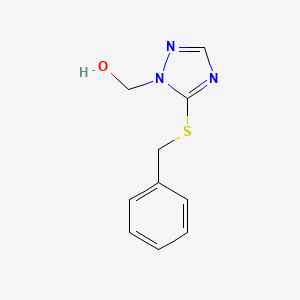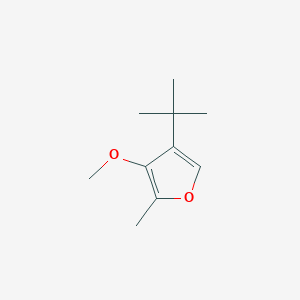
4-tert-Butyl-3-methoxy-2-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-3-methoxy-2-methylfuran is an organic compound with the molecular formula C10H16O2 It is a furan derivative, characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3-methoxy-2-methylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 2-methylfuran with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-3-methoxy-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furanones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the 5-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-3-methoxy-2-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-3-methoxy-2-methylfuran involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its furan ring can undergo oxidation and reduction reactions, leading to the formation of different functional groups that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-2-methoxytoluene: Similar structure but with a toluene ring instead of a furan ring.
3-tert-Butyl-4-methoxyphenol: Contains a phenol group instead of a furan ring.
2-tert-Butyl-4-methoxyphenol: Another phenol derivative with a different substitution pattern.
Uniqueness
4-tert-Butyl-3-methoxy-2-methylfuran is unique due to its furan ring structure combined with the presence of tert-butyl, methoxy, and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
| 61186-80-9 | |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-tert-butyl-3-methoxy-2-methylfuran |
InChI |
InChI=1S/C10H16O2/c1-7-9(11-5)8(6-12-7)10(2,3)4/h6H,1-5H3 |
InChI-Schlüssel |
UATYSOQDWVYHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CO1)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


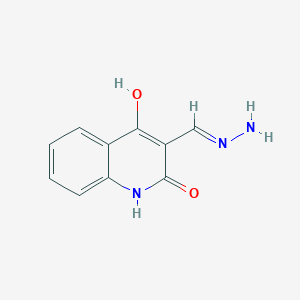

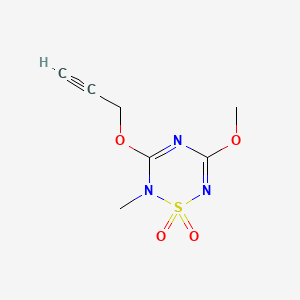


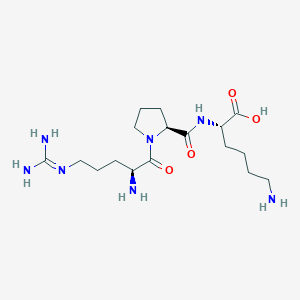
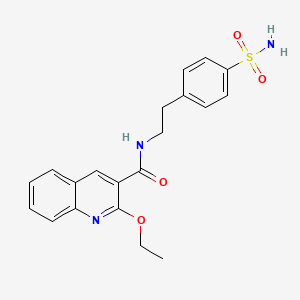
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
